8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Overview
Description
Rp-8-bromo-Cyclic AMPS (Rp-8-bromo-cAMPS) is a cell-permeable cAMP analog that combines an exocyclic sulfur substitution in the equatorial position of the cyclophosphate ring with a bromine substitution in the adenine base of cAMP. It acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases. Rp-8-bromo-cAMPS more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart.
Mechanism of Action
Target of Action
The primary target of Rp-8-bromo-Cyclic AMPS (sodium salt), also known as Rp-8-bromo-Cyclic AMPS or 8-Bromoadenosine 3’,5’-cyclic monophosphothiaoate, Sp-isomer sodium salt, is cAMP-dependent protein kinases (PKAs) . PKAs play a crucial role in cellular signaling and regulation of various biological processes.
Biochemical Pathways
The compound’s action primarily affects the cAMP signaling pathway . By acting as an antagonist of PKAs, it modulates the activity of these enzymes, which are key players in the cAMP signaling pathway. This can lead to downstream effects on various cellular processes regulated by this pathway.
Result of Action
The antagonistic action of Rp-8-bromo-Cyclic AMPS on PKAs can lead to modulation of various cellular processes regulated by these kinases. For instance, it has been reported that this compound can modulate interleukin-1β action in cell culture .
Action Environment
The action, efficacy, and stability of Rp-8-bromo-Cyclic AMPS can be influenced by various environmental factors. For instance, the pH of the environment can affect its solubility . .
Biochemical Analysis
Biochemical Properties
Rp-8-bromo-Cyclic AMPS (sodium salt) acts as an antagonist of cAMP-dependent protein kinases (PKAs) and is resistant to hydrolysis by cyclic nucleotide phosphodiesterases . It more effectively antagonizes cAMP-dependent activation of purified PKA type I from rabbit muscle than PKA type II from bovine heart .
Cellular Effects
The compound influences cell function by acting as an antagonist of cAMP-dependent protein kinases (PKAs), which play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Rp-8-bromo-Cyclic AMPS (sodium salt) exerts its effects by binding to cAMP-dependent protein kinases (PKAs) without activating them, resulting in competitive inhibition .
Temporal Effects in Laboratory Settings
It is known that the compound is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, suggesting it may have long-term effects on cellular function .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Rp-8-Bromo-Cyclic AMPS (8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt) impairs cell fusion in human trophoblast cells. What is the mechanism behind this effect?
A1: The study demonstrates that Rp-8-Bromo-Cyclic AMPS acts as an antagonist of cyclic AMP (cAMP). [] This means it likely binds to and inhibits the activity of cAMP-dependent protein kinases (PKA), which are crucial for various cellular processes, including cell fusion. By disrupting the cAMP/PKA signaling pathway, Rp-8-Bromo-Cyclic AMPS interferes with the cascade of events leading to the fusion of cytotrophoblasts into syncytiotrophoblasts. The study specifically highlights the potential role of PKA type IIα in this process.
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